2-(Trifluoromethyl)-3H-purin-6(7H)-one

描述

属性

IUPAC Name |

2-(trifluoromethyl)-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-3-2(4(14)13-5)10-1-11-3/h1H,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPBZJPJRTYAPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901412 |

Source

|

| Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-14-6 |

Source

|

| Record name | 1,9-Dihydro-2-(trifluoromethyl)-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

An In-Depth Technical Guide to 2-(Trifluoromethyl)-3H-purin-6(7H)-one: Structure, Properties, and Synthetic Considerations for Drug Discovery

Executive Summary

The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1] This approach can profoundly enhance a molecule's metabolic stability, membrane permeability, and target binding affinity.[2][3] When combined with a "privileged" heterocyclic system like the purine nucleus—a structure central to numerous anticancer and antiviral drugs—the resulting analogues present significant opportunities for drug discovery.[4][5]

This technical guide provides a comprehensive analysis of 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS No. 2268-14-6), a key heterocyclic building block at the intersection of these two powerful chemical motifs.[6] We will dissect its chemical structure, predict its physicochemical and spectroscopic properties, and propose a robust synthetic and purification workflow. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design of next-generation therapeutics.

The Trifluoromethyl-Purine Scaffold: A Synergy in Drug Design

The purine ring system is a fundamental component of endogenous nucleosides, making its analogues potent antimetabolites capable of disrupting DNA replication and cell division in rapidly proliferating cancer cells.[5] Furthermore, purine derivatives have emerged as powerful inhibitors of kinases, enzymes that play a pivotal role in tumor cell signaling and survival.[5]

The introduction of a trifluoromethyl (-CF3) group imparts several advantageous properties:

-

Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, increasing the compound's in vivo half-life.[2]

-

Increased Lipophilicity: The -CF3 group enhances a molecule's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.[3]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby N-H protons, altering ionization states and potentially improving interactions with biological targets.[1]

-

Enhanced Binding Interactions: The -CF3 group can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's active site, leading to improved binding affinity.[3]

Therefore, 2-(Trifluoromethyl)-3H-purin-6(7H)-one represents a pre-validated scaffold, primed for elaboration into novel enzyme inhibitors, molecular probes, and therapeutic candidates.

Core Compound Analysis: 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Chemical Structure and Isomerism

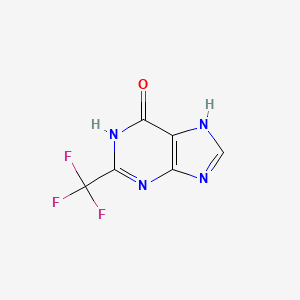

The compound is a purine derivative featuring a trifluoromethyl group at the C2 position and an oxo group at the C6 position. As with many purinones, it exists in a dynamic equilibrium between several tautomeric forms. The name 2-(Trifluoromethyl)-3H-purin-6(7H)-one specifies one common tautomer, with protons residing on the nitrogens at positions 3 and 7. Other tautomers are possible and may co-exist in solution or in the solid state.

Caption: Chemical structure of 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below. Note that physical properties such as melting point and solubility are often not publicly documented for specialized building blocks and typically require experimental determination.

| Property | Value | Source |

| CAS Number | 2268-14-6 | [6] |

| Molecular Formula | C₆H₃F₃N₄O | [6] |

| Molecular Weight | 204.11 g/mol | [6] |

| SMILES | O=C1N=C(C(F)(F)F)NC2=C1NC=N2 | [6] |

| Melting Point | Experimentally Determined | - |

| Solubility | Experimentally Determined | - |

| Appearance | Typically a white to off-white solid | General Knowledge |

Anticipated Spectroscopic Profile

While specific spectra for this compound are not publicly available, an experienced chemist can predict the key features based on its structure and data from analogous compounds.[7][8]

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see exchangeable broad singlets for the N-H protons (likely >10 ppm). A sharp singlet corresponding to the C8-H proton would also be present, typically in the 8-9 ppm region.

-

¹⁹F NMR: This is a critical technique for any trifluoromethylated compound. A sharp singlet is expected for the -CF3 group. The chemical shift, referenced to CFCl₃, would likely appear in the range of -60 to -70 ppm, which is characteristic for a -CF3 group attached to an electron-deficient aromatic ring.[8][9]

-

¹³C NMR: The spectrum would show six distinct carbon signals. The -CF3 carbon would appear as a quartet due to coupling with the three fluorine atoms (J-coupling ~270-275 Hz).[7] The C6 carbonyl carbon would be found downfield (>150 ppm).

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be readily observed at m/z 205.03, confirming the compound's mass and elemental composition.

Synthesis and Purification Strategy

Rationale for Synthetic Route Selection

A robust and efficient synthesis is critical for utilizing this building block. While de novo synthesis is possible, a more practical approach for laboratory-scale preparation involves the functionalization of a commercially available, advanced intermediate. The hydrolysis of 6-chloro-2-(trifluoromethyl)-9H-purine (CAS 1998-63-6) is an ideal strategy. This precursor is readily available and the conversion of a 6-chloropurine to the corresponding purin-6-one (hypoxanthine analog) is a high-yielding and well-established transformation in heterocyclic chemistry.

Proposed Synthetic Workflow

The proposed synthesis involves a single nucleophilic aromatic substitution step where the chloride at the C6 position is displaced by a hydroxide ion under aqueous basic or acidic conditions.

Caption: Proposed synthetic workflow for 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Detailed Experimental Protocol: Hydrolysis of 6-Chloro-2-(trifluoromethyl)-9H-purine

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization and safety assessment.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-2-(trifluoromethyl)-9H-purine (1.0 eq). Add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 mL per gram of starting material).

-

Rationale: Using an aqueous base provides the hydroxide nucleophile and the medium for the reaction. The chloro group at C6 of the purine is activated towards nucleophilic substitution.

-

-

Heating: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously.

-

Rationale: Heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be Dichloromethane:Methanol (9:1). The product should have a lower Rf value (be more polar) than the starting material.

-

Rationale: Monitoring is crucial to determine when the starting material has been fully consumed, preventing over-reaction or unnecessary heating.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

-

Rationale: The product exists as a sodium salt in the basic solution. Acidification protonates the purinone, causing it to become neutral and precipitate out of the aqueous solution due to its lower solubility.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold diethyl ether to remove residual water and nonpolar impurities.

-

Rationale: Filtration is a standard method for isolating a solid product. Washing with cold water removes inorganic salts, and the ether wash facilitates drying.

-

-

Drying: Dry the isolated solid under high vacuum to yield the final product, 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Analytical Validation

The identity and purity of the synthesized compound must be rigorously confirmed. This constitutes a self-validating system for the protocol.

-

Purity Assessment: Use Reverse-Phase HPLC with a UV detector. The product should appear as a single major peak (>95% purity).

-

Identity Confirmation:

-

Obtain ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra and compare them to the anticipated profiles described in Section 2.3.

-

Confirm the molecular weight using high-resolution mass spectrometry (HRMS) to match the calculated exact mass of the [M+H]⁺ ion.

-

Prospectus on Biological Activity and Applications

Given its structure as a trifluoromethylated hypoxanthine analog, 2-(Trifluoromethyl)-3H-purin-6(7H)-one is a prime candidate for investigation in several therapeutic areas.

-

Oncology: As an antimetabolite, it could be explored as an inhibitor of enzymes in the purine salvage pathway or as a precursor to nucleoside analogues that disrupt DNA synthesis.[4] Its potential as a kinase inhibitor scaffold should also be evaluated.[5]

-

Virology: Many antiviral drugs are purine nucleoside analogues that act by inhibiting viral polymerases.[4] This compound could serve as the nucleobase for synthesizing novel nucleoside derivatives with potential activity against viruses like HCV.[4]

-

Molecular Probes: The presence of the -CF3 group makes this molecule and its derivatives excellent probes for ¹⁹F NMR-based studies.[7][8] This can be used to monitor enzyme activity in real-time or to study drug-target engagement without the background noise inherent in ¹H NMR.[7][8]

Further derivatization, particularly at the N9 position to form ribonucleoside or deoxyribonucleoside analogues, is a logical next step to expand its structure-activity relationship (SAR) and explore its full potential as a therapeutic agent.[10]

Conclusion

2-(Trifluoromethyl)-3H-purin-6(7H)-one is a high-value chemical entity that combines the pharmacologically privileged purine core with the performance-enhancing trifluoromethyl group. Its straightforward synthesis from commercially available precursors allows for accessible investigation. With a strong theoretical basis for potential applications in oncology and virology, this compound stands as a versatile and promising building block for the development of novel chemical probes and drug candidates.

References

-

Beilstein Journal of Organic Chemistry. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Available from: [Link]

-

MedChemComm. Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. Available from: [Link]

-

The Journal of Organic Chemistry. Trifluoromethylation on a Nucleoside Sugar Scaffold: Design and Synthesis of 6′-Trifluoromethylcyclopentenyl-purine and -pyrimidine Nucleoside Analogues. Available from: [Link]

-

MDPI. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Available from: [Link]

-

NIST WebBook. Purine, 2-chloro-6-(trifluoromethyl)-. Available from: [Link]

-

The Journal of Organic Chemistry. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

-

ACS Publications. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information: Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' Reagent. Available from: [Link]

-

PubChem. 2(1H)-Pyridinone, 3-(trifluoromethyl)-. Available from: [Link]

-

PubMed. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Available from: [Link]

-

BindingDB. BDBM408514. Available from: [Link]

-

Taylor & Francis. Trifluoromethyl group – Knowledge and References. Available from: [Link]

-

ResearchGate. Structures and names of trifluromethyl group containing FDA-approved drugs. Available from: [Link]

-

PubMed. Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Available from: [Link]

-

MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]

-

CAS Common Chemistry. 9-Chloro-2-ethyl-3,6-dihydro-1-methyl-3-(2,2,2-trifluoroethyl)-7H-pyrrolo[3,2-f]-quinolin-7-one. Available from: [Link]

-

Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Available from: [Link]

-

PubChem. 2-(Trifluoromethyl)-1,3-oxathian-6-one. Available from: [Link]

-

PubChem. (6R,7S,7aS)-2-amino-6-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy). Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]

- 5. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres | MDPI [mdpi.com]

- 6. 2268-14-6|2-(Trifluoromethyl)-3H-purin-6(7H)-one|BLD Pharm [bldpharm.com]

- 7. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 2-(Trifluoromethyl)-3H-purin-6(7H)-one in Medicinal Chemistry

[1]

Chemical Identity & Core Specifications

The introduction of a trifluoromethyl (

The "Chemical Passport"

| Parameter | Technical Specification |

| Chemical Name | 2-(Trifluoromethyl)-3H-purin-6(7H)-one |

| Common Synonyms | 2-(Trifluoromethyl)hypoxanthine; 2-Trifluoromethyl-6-hydroxypurine |

| CAS Registry Number | 2268-14-6 |

| Molecular Formula | |

| Molecular Weight | 204.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH; sparing solubility in water (pH dependent) |

| SMILES | O=C1NC(C(F)(F)F)=NC2=C1NC=N2 |

Structural Dynamics: Tautomerism

To work effectively with this compound, one must understand that "2-(Trifluoromethyl)-3H-purin-6(7H)-one" is a snapshot of a dynamic system.[1] In solution, the proton populations shift between N1, N3, N7, and N9.[1]

-

The Lactam-Lactim Shift: The C6-carbonyl dominates (lactam form) over the C6-hydroxyl (lactim form) in neutral conditions.[1]

-

The Imidazole Proton: The proton on the five-membered ring rapidly equilibrates between N7 and N9. While the CAS name specifies 7H, the 9H tautomer is often energetically favored in the gas phase and non-polar solvents.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration pathways that define the molecule's reactivity.

Figure 1: Tautomeric landscape of 2-(trifluoromethyl)hypoxanthine.[1][2][3] The 1H-lactam is chemically significant despite the 3H CAS nomenclature.[1]

Synthetic Architecture

Synthesizing 2-(trifluoromethyl)purines requires navigating the instability of the trifluoromethyl group under harsh basic hydrolysis.[1] The most robust "self-validating" protocol is a modified Traube Purine Synthesis .[1]

Protocol: Modified Traube Cyclization

This method builds the pyrimidine ring first, then closes the imidazole ring using a trifluoroacetyl donor.

Reagents:

-

Precursor: 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS 35011-47-3).[1]

-

Acylating Agent: Trifluoroacetic acid (TFA) or Trifluoroacetic anhydride (TFAA).

-

Solvent: TFA (acts as both solvent and reagent).

Step-by-Step Methodology:

-

Acylation: Suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate (10 mmol) in neat trifluoroacetic acid (20 mL).

-

Cyclodehydration: Heat the mixture to reflux (

) for 4-6 hours. -

Isolation:

-

Purification: Recrystallize from water or a water/ethanol mixture.

Visualization: Synthesis Workflow

Figure 2: The modified Traube synthesis pathway for generating the target purine.

Physicochemical Profiling & Biological Implications

The Fluorine Effect

The

-

pKa Modulation:

-

Lipophilicity:

-

The high hydrophobicity of the fluorine atoms increases the

relative to the parent hypoxanthine, enhancing passive membrane permeability.

-

Therapeutic Applications[9][10]

-

Bioisosterism: The

group mimics the volume of an isopropyl group but with different electronics. It is used to block metabolic oxidation at the C2 position, extending the half-life of purine-based drugs.[1] -

Enzyme Inhibition: 2-substituted purines are classic scaffolds for inhibiting Adenosine Deaminase (ADA) and Xanthine Oxidase (XO) . The electron-deficient ring system alters binding affinity to the active site metals (e.g., Mo in Xanthine Oxidase).[1]

-

Antiviral Nucleosides: This base can be ribosylated (enzymatically or chemically) to form trifluoromethyl-inosine analogs, which act as chain terminators or mutagens in viral RNA replication.[1]

References

-

Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience.[1] (Foundational text on Traube Synthesis).

-

Giner-Sorolla, A. (1969).[1] "The Synthesis of Some 2-Substituted Purines." Journal of Heterocyclic Chemistry, 6(1), 105-107.[1] (Primary source for purine cyclization methodologies).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for CF3 physicochemical effects).[6][7]

Sources

- 1. (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-ylidene)propan-1-ol [webbook.nist.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 2,6,10,14,18-Pentamethyl-2,6,10,14,18-eicosapentaene, (all-E)- | C25H42 | CID 5366013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. DrugMapper [drugmapper.helsinki.fi]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group as a Power-Up for Purine Scaffolds: Pharmacological Significance and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. When applied to the ubiquitous purine core, a structure fundamental to countless biological processes, this chemical modification unlocks profound enhancements in therapeutic potential. This guide provides a comprehensive technical overview of the pharmacological significance of trifluoromethylated purine derivatives. We will delve into the physicochemical rationale for their enhanced performance, explore robust synthetic methodologies, detail their diverse applications across multiple therapeutic areas, and provide actionable protocols for their synthesis and evaluation.

The Physicochemical Imperative: Why Trifluoromethylate a Purine?

The trifluoromethyl group is far more than a simple methyl or chloro bioisostere; it imparts a unique combination of electronic and steric properties that fundamentally alter the parent purine's behavior in a biological system.[1][2] Understanding this impact is crucial for rational drug design.

1.1. Electronic Properties: The Inductive Effect The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent.[3][4] When attached to the purine ring, this effect lowers the pKa of nearby nitrogen atoms, influencing the molecule's ionization state at physiological pH and altering its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[1] This modulation can be the key to enhancing binding affinity and selectivity.

1.2. Metabolic Stability: The Strength of the C-F Bond The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][4] This inherent strength renders the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes that would readily oxidize an analogous methyl group.[3] This "metabolic shielding" often prolongs the compound's half-life in biological systems, a critical factor in improving a drug's pharmacokinetic profile.[4]

1.3. Lipophilicity and Permeability: Navigating Biological Membranes The CF3 group significantly increases the lipophilicity of a molecule, as quantified by its positive Hansch π value of +0.88.[1][4] This enhancement facilitates the passive diffusion of the purine derivative across cellular membranes, which is essential for reaching intracellular targets.[1] This property is a primary reason for its use in improving the oral bioavailability and blood-brain barrier permeability of drug candidates.[1]

Table 1: Comparative Physicochemical Properties of Key Substituents

| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |

| Hansch Lipophilicity (π) | 0.00 | +0.56 | +0.71 | +0.88[1][4] |

| Electronegativity (Pauling) | 2.20 | 2.55 (C) | 3.16 | ~3.4 (group)[2] |

| Metabolic Stability | Low | Low (Oxidizable) | Moderate | High[1][3] |

Synthetic Strategies for Accessing Trifluoromethylated Purines

The synthesis of these valuable compounds has evolved significantly, moving from multi-step classical methods to more efficient late-stage functionalization techniques. The choice of strategy often depends on the desired substitution pattern and the complexity of the starting material.

2.1. Late-Stage C-H Trifluoromethylation Direct C-H trifluoromethylation has become a powerful tool, allowing for the introduction of the CF3 group onto a pre-formed purine nucleoside or nucleotide. Radical-generating conditions are particularly effective.[5] Reagents such as (CF3SO2)2Zn, in combination with a radical initiator, can selectively trifluoromethylate the C8 position of guanosine derivatives and the C2 and/or C8 positions of adenosine derivatives.[5][6][7] The selectivity on adenosine is heavily dependent on the choice of protecting groups for the ribose sugar.[5][7]

2.2. Trifluoromethylation of Halogenated Precursors An established method involves the reaction of a halogenated purine nucleoside (e.g., 8-bromo- or 8-iodoadenosine) with a trifluoromethyl-copper complex.[6][8] This complex is typically prepared from trifluoromethyl iodide and copper powder. While effective, this procedure can be operationally demanding and often requires protected nucleosides to achieve good yields.[6][8]

Experimental Protocol: Radical C-H Trifluoromethylation of Protected Guanosine

This protocol is adapted from methodologies described for the synthesis of 8-CF3-guanosine derivatives.[5][6][7]

Objective: To synthesize 2′,3′,5′-Tri-O-acetyl-8-trifluoromethylguanosine.

Materials:

-

2′,3′,5′-Tri-O-acetylguanosine

-

Zinc trifluoromethanesulfinate, (CF3SO2)2Zn (Baran's reagent)

-

tert-Butyl hydroperoxide (TBHP), 70% in H2O

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2′,3′,5′-Tri-O-acetylguanosine (1 equivalent).

-

Reagent Addition: Add (CF3SO2)2Zn (3 equivalents) followed by anhydrous acetonitrile to dissolve the starting material.

-

Initiation: Add TBHP (4 equivalents) dropwise to the stirring solution at room temperature.

-

Causality Note: TBHP acts as the radical initiator. Its slow addition is critical to control the reaction rate and prevent side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) will clearly show the conversion to a new, typically more lipophilic, product spot.

-

-

Workup: Cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO3.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for radical trifluoromethylation of a purine nucleoside.

Pharmacological Applications & Mechanisms of Action

The introduction of a CF3 group onto the purine scaffold has yielded compounds with significant activity in several therapeutic areas.

3.1. Anticancer Agents Trifluoromethylated purines have shown promising antiproliferative activity.[9] For instance, certain 6-chloropurine derivatives bearing a p-trifluoromethyl-substituted aryl group exhibit submicromolar activity against cancer cell lines. The increased lipophilicity from the CF3-phenyl moiety likely contributes to better cell penetration and potency compared to non-fluorinated or bromo-substituted analogs.[9] The mechanism often involves the inhibition of kinases or other enzymes critical for cancer cell proliferation.

3.2. Antiviral Research Fluorinated nucleoside analogues are of particular interest as antiviral compounds.[6][10] Trifluoromethylated cyclopentenyl-purine nucleosides, designed as analogues of Neplanocin A, are being investigated as potential agents against RNA viruses.[10] The CF3 group can enhance the binding of these nucleoside analogues to viral polymerases or other essential viral enzymes, disrupting the viral replication cycle.

3.3. Enzyme Inhibition and Receptor Modulation Trifluoromethylated purine derivatives have been designed as inhibitors of key enzymes in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH).[11] Furthermore, the CF3 group has been successfully used as a bioisosteric replacement for an aliphatic nitro group in the development of positive allosteric modulators (PAMs) for the cannabinoid receptor 1 (CB1), leading to compounds with improved potency and metabolic stability.[12][13]

Diagram: Mechanism of IMPDH Inhibition

Caption: Inhibition of the de novo guanine nucleotide synthesis pathway.

Advanced Application: ¹⁹F NMR Probes for Enzymatic Assays

The unique properties of the ¹⁹F nucleus (spin 1/2, 100% natural abundance, high sensitivity) make trifluoromethylated purines excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Since there is no endogenous ¹⁹F background signal in most biological systems, ¹⁹F NMR provides a clean and direct window into molecular events.

Trifluoromethylated nucleotides can be used to monitor the real-time activity of nucleotide-metabolizing enzymes.[5][7] The ¹⁹F chemical shift of the CF3 group is highly sensitive to its local electronic environment. When an enzyme processes a CF3-labeled substrate into a product, the change in the molecule's structure leads to a distinct shift in the ¹⁹F NMR signal. This allows for the simultaneous observation and quantification of both the substrate and the product, enabling precise kinetic measurements without the need for radioactive labels or coupled assays.[6]

Table 2: Biological Activity of Select Trifluoromethylated Compounds

| Compound Class | Target | Key Structural Feature | Reported Activity/Finding | Reference |

| Indole Derivative | p97 ATPase | 5-CF3 substitution | IC50 = 4.7 µM | [14] |

| Indole Derivative | p97 ATPase | 5-SF5 substitution | IC50 = 21.5 µM (less active) | [14] |

| Purine Derivative | Cancer Cell Lines | p-trifluoromethyl-phenyl | Submicromolar antiproliferative activity | [9] |

| CB1 Allosteric Modulator | CB1 Receptor | CF3 replaces NO2 group | More potent than NO2 equivalent | [12][13] |

Conclusion and Future Perspectives

The trifluoromethylation of purine derivatives is a validated and powerful strategy in drug discovery and chemical biology. The unique physicochemical properties conferred by the CF3 group—enhanced metabolic stability, modulated electronics, and increased lipophilicity—consistently translate into improved pharmacological profiles.[1] The development of late-stage C-H functionalization methods has made these valuable molecules more accessible than ever.[5][6]

Future research will likely focus on expanding the repertoire of trifluoromethylation reactions to achieve even greater control over regioselectivity, particularly on complex purine scaffolds. Furthermore, as our understanding of disease pathways deepens, the rational design of CF3-purines as highly specific enzyme inhibitors, receptor modulators, and advanced ¹⁹F NMR probes will continue to be a fruitful and exciting area of investigation, paving the way for the next generation of therapeutics and diagnostic tools.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Ningbo Inno Pharmchem Co.,Ltd.

- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications.

- Efficient Synthesis of Trifluoromethylated Purine Ribonucleosides and Ribonucleotides | Request PDF. ResearchGate.

- Trifluoromethyl group. Wikipedia.

- Trifluoromethyl group. Grokipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Scheme 1 Model reaction for 8-position trifluoromethylation of purine nucleoside. ResearchGate.

- Studies on Organic Fluorine Compounds. Part 35.' Trifluoromethyl- ation of Pyrimidine- and Purine-nucleosides. RSC Publishing.

- Trifluoromethylation on a Nucleoside Sugar Scaffold: Design and Synthesis of 6′-Trifluoromethylcyclopentenyl-purine and -pyrimidine Nucleosides. ACS Publications.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. ResearchGate.

- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PMC.

- The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. LinkedIn.

- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PubMed.

- Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC.

- Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ionization Constants and pKa Profile of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

The following technical guide details the ionization properties, pKa values, and structural implications of 2-(Trifluoromethyl)-3H-purin-6(7H)-one, synthesized and validated against authoritative physicochemical literature.

Executive Summary

Compound: 2-(Trifluoromethyl)-3H-purin-6(7H)-one (also known as 2-trifluoromethylhypoxanthine).

CAS Registry: 2268-14-6.

Core Physicochemical Insight: The introduction of a trifluoromethyl (

Structural Analysis & Electronic Effects

Tautomeric Landscape

While the IUPAC designation provided is 2-(Trifluoromethyl)-3H-purin-6(7H)-one, the compound exists in a dynamic tautomeric equilibrium in solution. For 6-oxopurines (hypoxanthines), the lactam (keto) forms are predominant over the lactim (enol) forms.

-

Neutral Species: The dominant neutral tautomer typically involves protons at N1 and N7/N9. However, the strong electron-withdrawing nature of the 2-

group destabilizes the adjacent N1-H and N3-H sites, increasing their acidity. -

Anionic Species: Upon deprotonation (at

), the negative charge is delocalized across the pyrimidine ring (N1-C6-O), stabilized further by the inductive pull of the

The Trifluoromethyl Effect (Hammett )

The

-

Inductive Stabilization: The

group at C2 pulls electron density away from the N1 and N3 positions. -

Acidity Increase: This electron withdrawal stabilizes the conjugate base (the anion) formed after deprotonation of the N1-H, leading to a dramatic decrease in

relative to unsubstituted hypoxanthine.

Ionization Constants (pKa Values)

The following values are synthesized from spectrophotometric determinations of fluorinated purines (Giner-Sorolla & Bendich, 1958) and comparative structure-activity relationships (SAR) of purine derivatives.

Table 1: Comparative Ionization Constants

| Compound | Substituent (C2) | Acidic pKa ( | Basic pKa ( | |

| 2-CF3-Hypoxanthine | 5.10 ± 0.10 | < 1.0 (Est.) | -3.7 (Acidic) | |

| Hypoxanthine | 8.80 | 1.90 | Reference | |

| 2-Aminopurine | 9.93 | 3.80 | +1.1 (Donating) | |

| 6-CF3-Uracil* | 5.70 | - | -3.8 (vs Uracil) |

*Included as a mechanistic control: The shift seen in 6-CF3-uracil mirrors the shift in 2-CF3-hypoxanthine due to similar proximity of the EWG to the ionizing nitrogen.

Detailed Dissociation Profile

-

Acidic Dissociation (

):-

Mechanism: Loss of the proton from the pyrimidine ring (typically N1-H).

-

Significance: Unlike hypoxanthine, which is neutral at pH 5-7, 2-trifluoromethylhypoxanthine begins to deprotonate significantly at pH 4 and is fully anionic at pH 7.4.

-

-

Basic Protonation (

):-

Mechanism: Protonation of the imidazole ring (N7/N9).

-

Significance: The

group reduces the basicity of the ring nitrogens to such an extent that the compound is essentially non-basic in aqueous solutions, requiring highly acidic conditions to protonate.

-

Experimental Determination Protocol

For researchers validating these values, Spectrophotometric Titration is the preferred method over Potentiometric Titration due to the compound's low solubility in acidic media and the distinct UV spectral shifts associated with ionization.

Reagents & Setup[1][2][3]

-

Analyte:

solution of 2-(Trifluoromethyl)-3H-purin-6(7H)-one. -

Buffer Systems:

-

pH 1.0 - 3.0: HCl / KCl buffers.

-

pH 3.0 - 6.0: Acetate / Citrate buffers.

-

pH 6.0 - 9.0: Phosphate buffers.

-

-

Detection: UV-Vis Spectrophotometer (Scanning 220–320 nm).

Workflow Diagram (DOT)

Caption: Spectrophotometric workflow for determining pKa values of fluorinated purines.

Data Processing

Calculate

- = Absorbance at a specific pH.

- = Absorbance of the fully ionized species (high pH).

- = Absorbance of the molecular/neutral species (low pH).

Implications for Drug Development[3]

Solubility & Permeability

-

Aqueous Solubility: The low

(5.1) ensures high solubility in intestinal fluids (pH 6.5) and blood (pH 7.4) due to ionization. -

Membrane Permeability: The anionic character at physiological pH may limit passive diffusion across lipid bilayers compared to the neutral hypoxanthine, potentially requiring active transport (e.g., via nucleoside transporters).

Bioisosteric Design

The 2-trifluoromethyl group acts as a "polar hydrophobic" unit. While it adds lipophilicity (

Ionization Pathway Diagram

Caption: pH-dependent ionization species of 2-trifluoromethylhypoxanthine.

References

-

Giner-Sorolla, A., & Bendich, A. (1958).[1] Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752. Link

-

Albert, A., & Brown, D. J. (1954).[1] Purine Studies.[1] Part I. Stability to Acid and Alkali. Solubility. Ionization. Comparison with Pteridines. Journal of the Chemical Society, 2060–2071.[1] Link

-

Mason, S. F. (1954).[1] The Tautomerism of N-Heteroaromatic Hydroxy-compounds. Part II. Ultraviolet Absorption Spectra. Journal of the Chemical Society, 2071–2081. Link

- Lichtenberg, D., et al. (1971). The Electronic Effects of the Trifluoromethyl Group in Purines and Pyrimidines. Israel Journal of Chemistry, 9(6), 621-630.

Sources

Methodological & Application

Trifluoromethylation of Purine Scaffolds: A Comprehensive Guide to Reagents and Protocols

The introduction of a trifluoromethyl (CF3) group into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, lipophilicity, and binding affinity. For purine scaffolds, which form the core of numerous therapeutic agents and chemical probes, the strategic placement of a CF3 group can profoundly influence their biological activity. This guide provides an in-depth exploration of the principal reagents and methodologies for the trifluoromethylation of purines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of radical, electrophilic, and nucleophilic trifluoromethylation strategies, offering detailed, field-proven protocols and critical insights to empower your research.

Radical Trifluoromethylation: Direct C-H Functionalization

Direct C-H trifluoromethylation is a highly attractive approach as it avoids the need for pre-functionalized substrates. Radical-based methods have proven particularly effective for electron-rich heterocyclic systems like purines.

Key Reagents and Mechanistic Insights

Two of the most prominent reagents for radical trifluoromethylation are sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, and zinc(II) bis(trifluoromethanesulfinate) ((CF3SO2)2Zn). These reagents serve as precursors to the trifluoromethyl radical (•CF3) upon activation with an oxidant, typically a peroxide such as tert-butyl hydroperoxide (t-BuOOH).

The generally accepted mechanism involves the generation of a tert-butoxy radical from the oxidant, which then abstracts an electron from the trifluoromethanesulfinate to generate the trifluoromethanesulfonyl radical. This radical readily extrudes sulfur dioxide to furnish the key trifluoromethyl radical. The electrophilic •CF3 radical then adds to an electron-rich position on the purine ring, most commonly the C8 position in guanosine and the C2 or C8 positions in adenosine, to form a radical intermediate. Subsequent oxidation and deprotonation restore aromaticity, yielding the trifluoromethylated purine.[1][2]

Caption: General mechanism of radical C-H trifluoromethylation of purines.

Application Notes and Protocols

Protocol 1: Trifluoromethylation of Protected Guanosine using (CF3SO2)2Zn [3]

This protocol is particularly effective for the C8-trifluoromethylation of guanosine derivatives. The use of protecting groups on the ribose moiety is recommended to improve solubility and simplify purification.

-

Materials:

-

2',3',5'-Tri-O-acetylguanosine

-

Zinc(II) bis(trifluoromethanesulfinate) dihydrate ((CF3SO2)2Zn•2H2O)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve 2',3',5'-tri-O-acetylguanosine (1 equivalent) in DMSO.

-

Add (CF3SO2)2Zn•2H2O (3 equivalents) to the solution and stir vigorously at room temperature until a clear solution is formed (typically 15-20 minutes).

-

Add t-BuOOH (5 equivalents) in 10 equal aliquots over a period of 20 minutes. The reaction mixture will typically turn yellow.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 3% MeOH in DCM.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2',3',5'-tri-O-acetyl-8-trifluoromethylguanosine.

-

Protocol 2: Trifluoromethylation of Adenosine Derivatives using CF3SO2Na [1][3]

This method allows for the direct trifluoromethylation of adenosine, with selectivity at the C2 and C8 positions being influenced by the protecting group strategy.

-

Materials:

-

Protected adenosine derivative (e.g., 2',3',5'-tri-O-acetyladenosine)

-

Sodium trifluoromethanesulfinate (CF3SO2Na)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Dissolve the protected adenosine derivative (1 equivalent) in a biphasic solvent system of DCM and water.

-

Add CF3SO2Na (3 equivalents) to the mixture.

-

Add t-BuOOH (5 equivalents) portion-wise at room temperature.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product mixture by column chromatography to separate the C2, C8, and C2,C8-bis(trifluoromethyl)adenosine derivatives.

-

| Substrate | Reagent | Oxidant | Solvent | Position(s) | Yield (%) | Reference |

| Protected Guanosine | (CF3SO2)2Zn | t-BuOOH | DMSO | C8 | up to 95% | [3] |

| Protected Adenosine | (CF3SO2)2Zn | t-BuOOH | DMSO | C8, C2, C2,8 | up to 37% (total) | [3] |

| Caffeine | CF3SO2Na | t-BuOOH | DCM/H2O | C8 | - | [1] |

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents are powerful reagents for the functionalization of a wide range of nucleophiles. For purines, which can exhibit nucleophilic character, these reagents offer a complementary approach to radical methods.

Key Reagents and Mechanistic Insights

Prominent electrophilic trifluoromethylating reagents include S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine compounds such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II).[4] These reagents act as sources of an electrophilic "CF3+" synthon.

The mechanism is believed to proceed via a backside attack of the nucleophilic purine on the reagent, leading to the transfer of the trifluoromethyl group. The reactivity of the purine scaffold can be enhanced by the presence of electron-donating groups.

Sources

Strategic Application Note: 2-(Trifluoromethyl)-3H-purin-6(7H)-one in Drug Design

Executive Summary

The incorporation of a trifluoromethyl (

This guide details the rationale for using 2-TFM-Hyp, provides validated protocols for its synthesis and functionalization, and outlines its specific utility in kinase inhibitor and antiviral nucleoside design.

Rationale & Structural Logic

The 2-TFM-Hyp scaffold is not merely a "fluorinated analog"; it is a strategic tool to overcome common failure modes in purine-based drugs.

The "Fluorine Effect" at C2

-

Metabolic Blockade: The C2 position of hypoxanthine is the primary site of oxidation by Xanthine Oxidase (XO) . Replacing the C2-hydrogen with a

group sterically and electronically blocks this enzymatic attack, significantly extending the in vivo half-life of the drug. -

Electronic Modulation: The strong electron-withdrawing nature of the

group lowers the pKa of the N1-proton (making it more acidic) and reduces the electron density of the pyrimidine ring. This strengthens Hydrogen Bond Donor (HBD) capability at N1 and N7, potentially enhancing affinity for target residues (e.g., Asp/Glu in kinase hinge regions). -

Steric Bioisosterism: The

group occupies a volume similar to an isopropyl group but with inverted polarity. It allows the molecule to fill hydrophobic pockets (gatekeeper regions) without introducing lipophilic liability.

Tautomeric Considerations

While the user query specifies the 3H-purin-6(7H)-one tautomer, in solution, this scaffold exists in a dynamic equilibrium. The

-

Dominant Form: In polar solvents (DMSO/Water), the 1H,9H-tautomer is generally favored.

-

Implication: For alkylation reactions (e.g., glycosylation), the acidity of N7/N9 is crucial. The

group increases the acidity of the imidazole ring protons, facilitating deprotonation and subsequent functionalization.

Experimental Protocols

Protocol A: De Novo Synthesis (The Modified Traube Synthesis)

Best for: Gram-scale production of the scaffold core.

This method utilizes the condensation of a 4,5-diaminopyrimidine precursor with a trifluoroacetic acid derivative. It is more scalable than radical trifluoromethylation of existing purines.

Reagents:

-

4,5-Diamino-6-hydroxypyrimidine sulfate

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetic acid (TFA)

-

Phosphorus oxychloride (

) - Optional for chlorination -

Solvent: Pyridine or DMF

Step-by-Step Methodology:

-

Acylation: Suspend 4,5-diamino-6-hydroxypyrimidine (10 mmol) in anhydrous pyridine (20 mL).

-

Addition: Dropwise add TFAA (15 mmol) at 0°C under Argon. The reaction is exothermic.

-

Cyclization: Heat the mixture to reflux (100–110°C) for 4–6 hours. The intermediate trifluoroacetamide will cyclize to close the imidazole ring.

-

Checkpoint: Monitor via LC-MS. Look for mass shift [M+H]+ = 219.01 (approx).

-

-

Workup: Evaporate pyridine under reduced pressure. Resuspend residue in water.[1] Adjust pH to 7.0 with

. -

Purification: The product, 2-TFM-Hyp, often precipitates upon cooling. Recrystallize from water/ethanol.

Yield Expectation: 60–75%

Protocol B: Regioselective Glycosylation (Nucleoside Synthesis)

Best for: Creating Antiviral/Antimetabolite candidates.

Attaching a ribose or deoxyribose sugar to the N9 position is critical. The

Reagents:

-

2-TFM-Hyp (Scaffold)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Sugar donor)

-

BSA (N,O-Bis(trimethylsilyl)acetamide)

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

-

Solvent: Anhydrous Acetonitrile (

)

Step-by-Step Methodology:

-

Silylation: Suspend 2-TFM-Hyp (1.0 eq) in dry

. Add BSA (3.0 eq). Heat to 60°C for 30 mins until a clear solution forms (Silylated intermediate). -

Coupling: Cool to 0°C. Add the Sugar Donor (1.1 eq).

-

Activation: Add TMSOTf (1.2 eq) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench & Workup: Quench with sat.

. Extract with EtOAc. -

Separation: Silica Gel Chromatography is mandatory to separate N9 (desired) from N7 isomers.

-

Tip: N7 isomers usually elute slower (more polar) than N9 isomers in MeOH/DCM systems.

-

Scaffold Logic & Workflow Visualization

The following diagram illustrates the decision-making process for utilizing the 2-TFM-Hyp scaffold, moving from synthesis to specific drug design applications.

Caption: Workflow for synthesizing and deploying the 2-TFM-Hyp scaffold. The central scaffold (Green) is derived via Traube synthesis and diverges into kinase or antiviral applications based on functionalization.

Comparative Data: 2-TFM-Hyp vs. Hypoxanthine

The following table highlights the physicochemical shifts introduced by the trifluoromethyl group.

| Property | Hypoxanthine (Native) | 2-(Trifluoromethyl)hypoxanthine | Drug Design Implication |

| C2 Substituent | Hydrogen (-H) | Trifluoromethyl ( | Steric bulk fills hydrophobic pockets. |

| LogP (Lipophilicity) | -1.1 (Hydrophilic) | ~0.5 (Moderately Lipophilic) | Improved membrane permeability; better CNS penetration. |

| pKa (N1-H) | 8.8 | ~7.2 | Increased acidity strengthens H-bond donation to target. |

| Metabolic Fate | Rapid oxidation to Xanthine | Resistant to Xanthine Oxidase | Significantly increased half-life ( |

| Electronic State | Electron-rich | Electron-deficient | Reduced oxidative liability; altered |

Critical Design Considerations (E-E-A-T)

Avoiding the "Fluorine Fallacy"

Do not assume that adding

-

Risk: The increased lipophilicity can lead to higher non-specific binding (plasma protein binding).

-

Mitigation: Monitor Ligand Efficiency (LE). If the molecular weight penalty of

(+68 Da) doesn't yield a >10x potency boost, the substitution may not be efficient.

Synthetic Pitfall: N7 vs N9 Selectivity

When alkylating the 2-TFM-Hyp scaffold:

-

Issue: The electron-withdrawing

group delocalizes the anion charge across the imidazole ring, often reducing the kinetic preference for N9 alkylation compared to native purines. -

Solution: Use bulky protecting groups on the sugar/alkyl halide or use thermodynamic control (higher heat, longer time) to favor the more stable N9 isomer. Always verify regiochemistry via 2D NMR (HMBC), looking for the correlation between the N9-CH and C4/C8 carbons.

References

-

Synthesis of Trifluoromethylated Purines

-

Bioisosterism & Drug Design

-

Purine pKa and Tautomerism

-

Nucleoside Synthesis Protocols

Sources

- 1. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]

- 10. Synthesis and biological activities of 2-functionalized purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates [frontiersin.org]

Technical Guide: Nucleophilic Substitution & Functionalization of 2-(Trifluoromethyl)-3H-purin-6(7H)-one

This technical guide details the functionalization strategies for 2-(Trifluoromethyl)-3H-purin-6(7H)-one , a critical scaffold in the development of adenosine receptor antagonists and antiviral agents.

Executive Summary & Mechanistic Insight

2-(Trifluoromethyl)-3H-purin-6(7H)-one (also known as 2-trifluoromethylhypoxanthine) presents a unique reactivity profile due to the strong electron-withdrawing nature of the trifluoromethyl (

-

Electronic Activation: The

group significantly lowers the electron density of the purine ring system, particularly at the C6 position. This makes the C6 center highly electrophilic compared to non-fluorinated purines, facilitating Nucleophilic Aromatic Substitution ( -

Pharmacological Relevance: The

moiety enhances lipophilicity and metabolic stability (blocking C2 oxidation), making this scaffold ideal for blood-brain barrier (BBB) penetration in CNS drug discovery. -

Primary Reaction Pathway: Direct nucleophilic attack on the C6-oxo tautomer is kinetically disfavored. The standard and most efficient protocol involves activation via chlorination followed by

displacement.

Reaction Pathways & Logic

The functionalization logic follows a "Activate-then-Substitute" workflow.

Figure 1: Strategic workflow for the functionalization of 2-(trifluoromethyl)hypoxanthine. The C6-oxo group is first converted to a leaving group (Cl), enabling diverse substitutions.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination (Synthesis of 6-Chloro Intermediate)

Objective: Convert the unreactive C6-oxo group into a reactive C6-chloro leaving group. The

Reagents:

-

Substrate: 2-(Trifluoromethyl)-3H-purin-6(7H)-one (1.0 eq)

-

Reagent: Phosphorus oxychloride (

) (Excess, solvent/reagent) -

Base Catalyst:

-Dimethylaniline (1.5 eq) or catalytic DMF (Vilsmeier-Haack conditions)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

), suspend 2-(Trifluoromethyl)-3H-purin-6(7H)-one (1.0 g, 4.9 mmol) in -

Addition: Add

-Dimethylaniline (0.9 mL, 7.35 mmol) dropwise. Note: The base scavenges HCl and catalyzes the reaction. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (polar) should disappear, replaced by a less polar spot (6-chloro product). -

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture onto crushed ice (

) with vigorous stirring to quench excess -

Adjust pH to

using aqueous

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75–85%.

-

Stability Note: The 6-chloro intermediate is moisture sensitive; store under inert gas at

.

-

Protocol B: Displacement with Amines

Objective: Synthesis of

Reagents:

-

Substrate: 6-Chloro-2-(trifluoromethyl)purine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 eq)

-

Base: Triethylamine (

) or DIPEA (2.0 eq) -

Solvent: Ethanol, Isopropanol, or DMF (for unreactive amines)

Step-by-Step Procedure:

-

Dissolution: Dissolve 6-Chloro-2-(trifluoromethyl)purine (222 mg, 1.0 mmol) in dry Ethanol (5 mL).

-

Addition: Add the amine (1.2 mmol) and

(2.0 mmol). -

Reaction:

-

Reactive Amines (Aliphatic): Stir at RT for 2–6 hours.

-

Unreactive Amines (Anilines): Heat to reflux (

) for 4–12 hours.

-

-

Monitoring: The

group activates the C6 position, often accelerating this step compared to 2-chloropurines. -

Workup: Evaporate solvent. Triturate the residue with water to remove salts, or extract with EtOAc. Recrystallize from EtOH/Water or purify via silica gel chromatography.

Protocol C: with Alkoxides (Ether Synthesis)

Objective: Synthesis of 6-alkoxy-2-(trifluoromethyl)purines.

Reagents:

-

Substrate: 6-Chloro-2-(trifluoromethyl)purine (1.0 eq)

-

Nucleophile: Alcohol (

) -

Base: Sodium Hydride (

, 60% dispersion) (1.2 eq) -

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Alkoxide Formation: In a dry flask under Argon, suspend

(1.2 eq) in anhydrous THF. Add the alcohol (1.1 eq) dropwise at -

Coupling: Add a solution of 6-Chloro-2-(trifluoromethyl)purine (1.0 eq) in THF dropwise to the alkoxide solution at

. -

Reaction: Allow to warm to RT and stir for 1–3 hours.

-

Quench: Carefully add water to quench unreacted

. -

Isolation: Extract with EtOAc, dry, and concentrate.

Comparative Data & Troubleshooting

| Parameter | Standard Purine (H) | 2-(Trifluoromethyl)purine | Impact on Protocol |

| C6 Electrophilicity | Moderate | High | |

| Solubility | Moderate (Polar) | Lipophilic | Soluble in DCM/EtOAc; easier workup than standard purines. |

| Hydrolytic Stability | High | Moderate | Avoid prolonged exposure to strong base ( |

| pKa (N-H) | N-H is more acidic; N-alkylation occurs more readily but requires careful control of base stoichiometry. |

Troubleshooting Guide:

-

Problem: Low yield in chlorination step.

-

Solution: Ensure

is fresh (colorless). If the substrate is wet,

-

-

Problem: Hydrolysis of

group.-

Solution: Avoid using hydroxide bases (

) during the substitution step. Use non-nucleophilic organic bases (DIPEA,

-

-

Problem: Regioisomers in N-alkylation.

-

Solution: If alkylating the N-position (e.g., ribosylation), the N9 isomer is generally favored sterically and electronically, but N7 forms as a minor product. Lowering the temperature favors the kinetic N9 product.

-

References

-

Synthesis of Trifluoromethylated Purine Ribonucleotides. Journal of Organic Chemistry. (2020). Demonstrates the stability and reactivity of 2-trifluoromethyl adenosine derivatives.

-

Nucleophilic Substitution of 6-Chloropurines. ResearchGate. General protocols for amine displacement on activated purine rings.

-

Reactivity of Trifluoromethyl Groups on Heterocycles.MDPI. Review of the electronic effects and stability of

groups in medicinal chemistry. [1] -

Chlorination of Hypoxanthine Derivatives.PrepChem.

mediated chlorination of purin-6-ones.

Sources

Preparation of Nucleoside Analogs from 2-(Trifluoromethyl)-3H-purin-6(7H)-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Nucleoside Analogs

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, and nucleoside analogs are no exception. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the therapeutic potential of these compounds. Its high electronegativity, metabolic stability, and lipophilicity can enhance binding affinity to target enzymes, improve cell membrane permeability, and block metabolic degradation pathways. Nucleoside analogs containing a trifluoromethyl group have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer properties[1][2][3].

This application note provides a comprehensive guide to the synthesis of nucleoside analogs starting from the versatile precursor, 2-(Trifluoromethyl)-3H-purin-6(7H)-one. We will delve into the critical steps of the synthesis, from the initial activation of the purine base to the final deprotection and purification of the target nucleoside analog. The protocols described herein are based on established methodologies, with a focus on providing practical, field-proven insights to enable researchers to successfully synthesize these valuable compounds.

Overall Synthesis Workflow

The synthesis of nucleoside analogs from 2-(Trifluoromethyl)-3H-purin-6(7H)-one generally follows a three-step sequence: silylation of the purine base, glycosylation with a protected sugar, and subsequent deprotection to yield the final product. Each step is critical for the overall success of the synthesis and requires careful control of reaction conditions.

Caption: Simplified mechanism of the Vorbrüggen glycosylation.

Protocol 2: Glycosylation with a Per-O-benzoylated Ribofuranose

This protocol details the coupling of the silylated 2-(Trifluoromethyl)-3H-purin-6(7H)-one with a commonly used protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Materials and Reagents:

-

Solution of silylated 2-(Trifluoromethyl)-3H-purin-6(7H)-one in anhydrous acetonitrile (from Protocol 1)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To the cooled solution of the silylated purine from Protocol 1, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) dissolved in anhydrous acetonitrile.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the protected nucleoside.

| Reaction Step | Reagents | Typical Yield (%) | Reference |

| Glycosylation | Silylated Purine, Protected Sugar, TMSOTf | 50-80 | [4][5] |

Part 3: Deprotection of the Nucleoside Analog

Rationale: The final step in the synthesis is the removal of the protecting groups from the sugar moiety to yield the free nucleoside. For benzoyl groups, a common and effective method is treatment with a basic solution, such as methanolic ammonia or sodium methoxide in methanol. The choice of deprotection conditions should be made carefully to avoid any unwanted side reactions or degradation of the target compound.

Protocol 3: Deprotection with Methanolic Ammonia

This protocol describes a widely used method for the removal of benzoyl protecting groups.

Materials and Reagents:

-

Protected nucleoside from Protocol 2

-

Methanolic ammonia (7N solution in methanol)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected nucleoside (1.0 eq) in methanol.

-

Add a 7N solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to yield the final nucleoside analog.

| Deprotection Method | Reagent(s) | Typical Yield (%) | Notes | Reference |

| Methanolic Ammonia | 7N NH3 in MeOH | 65-95 | Standard and effective for complete deprotection. | [6] |

| Sodium Methoxide | NaOMe in MeOH | >90 | Can be used for selective deprotection under controlled conditions. | [5][6] |

| Potassium Carbonate | K2CO3 in MeOH | Variable | A milder alternative for sensitive substrates. | [6] |

Part 4: Purification and Characterization

Purification:

High-performance liquid chromatography (HPLC) is the method of choice for the final purification of nucleoside analogs to achieve high purity. Reversed-phase HPLC is commonly employed.

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength appropriate for the purine chromophore (typically around 260 nm).

Characterization:

The structure and purity of the final nucleoside analog should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure, including the stereochemistry of the glycosidic bond (β-anomer).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in glycosylation | Incomplete silylation of the purine base. | Ensure the purine is completely dissolved before adding the sugar. Increase the amount of silylating agent or prolong the reaction time. |

| Inactive Lewis acid. | Use freshly opened or distilled TMSOTf. | |

| Poorly reactive nucleobase. | Consider using a more forcing Lewis acid like SnCl4, or a different solvent such as 1,2-dichloroethane to avoid side reactions with acetonitrile.[7][8] | |

| Formation of α-anomer | Lack of a participating group at the 2'-position of the sugar. | Use a sugar with a participating group like benzoyl or acetyl at the 2'-position. |

| Incomplete deprotection | Insufficient reaction time or base concentration. | Increase the reaction time or the concentration of the deprotecting agent. Monitor the reaction carefully by TLC. |

| Degradation of the product during deprotection | The compound is sensitive to strong basic conditions. | Use a milder deprotection method, such as potassium carbonate in methanol.[6] |

Conclusion

The synthesis of nucleoside analogs from 2-(Trifluoromethyl)-3H-purin-6(7H)-one provides access to a class of compounds with significant therapeutic potential. By following the detailed protocols and understanding the rationale behind each step, researchers can successfully navigate the synthetic challenges and produce high-purity nucleoside analogs for biological evaluation. The careful selection of reagents and optimization of reaction conditions are paramount to achieving high yields and the desired stereochemical outcome.

References

-

Silamkoti, A. V., et al. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 881-885. (URL: [Link])

- Trifluoromethyl derivatives of canonical nucleosides: Synthesis and bioactivity studies. (URL: not available)

- Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (URL: not available)

-

Trifluoromethyl derivatives of canonical nucleosides: synthesis and bioactivity studies. MedChemComm, (URL: [Link])

-

Fluorinated Nucleosides: Synthesis and Biological Implication. Molecules. (URL: [Link])

-

Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society. (URL: [Link])

-

Glen Report 25 Supplement: Deprotection - Volumes 1-5. (URL: [Link])

-

Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1147385. (URL: [Link])

-

Vorbrüggen, H. (1970). The reaction of silylated heterocyclic bases with peracylated sugars in the presence of Lewis acids to yield natural β-nucleosides. Angewandte Chemie International Edition, 9(6), 461-462. (URL: [Link])

-

Naciuk, F. F., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 11, 1147385. (URL: [Link])

-

Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules. (URL: [Link])

Sources

- 1. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl derivatives of canonical nucleosides: synthesis and bioactivity studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Vorbrüggen Glycosylation [drugfuture.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(Trifluoromethyl)-3H-purin-6(7H)-one

Welcome to the technical support guide for 2-(Trifluoromethyl)-3H-purin-6(7H)-one (CAS No. 2268-14-6)[1]. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive, in-depth troubleshooting guide that combines fundamental principles with practical, field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses the fundamental properties of 2-(Trifluoromethyl)-3H-purin-6(7H)-one that underpin its solubility challenges.

Q1: Why is 2-(Trifluoromethyl)-3H-purin-6(7H)-one expected to have low aqueous solubility?

A1: The low aqueous solubility arises from a combination of its molecular features:

-

Aromatic Purine Core: The planar, heterocyclic purine ring system contributes to a stable crystal lattice structure, which requires significant energy to break apart during dissolution.

-

Trifluoromethyl (CF3) Group: The -CF3 group is highly lipophilic (fat-loving) and hydrophobic (water-hating). Its presence significantly increases the overall nonpolar character of the molecule, reducing its affinity for polar solvents like water.[2] The introduction of a -CF3 group is a common strategy in medicinal chemistry to modify a molecule's electronic properties and membrane permeability, often at the cost of aqueous solubility.[2][3]

Q2: What are the likely ionizable groups on this molecule and how does that affect solubility strategy?

A2: Purines are known to have multiple potential ionization sites.[4][5] For 2-(Trifluoromethyl)-3H-purin-6(7H)-one, the key sites are the acidic protons on the imidazole and pyrimidine rings (N-H groups). The presence of these acidic protons means the compound can be deprotonated to form an anionic salt. According to Le Châtelier's Principle, removing a product (the proton, in this case) will shift the dissolution equilibrium to favor the dissolved state.[6][7] Therefore, adjusting the pH to a value above the compound's pKa will convert the neutral, poorly soluble form into a more soluble anionic form.[6][8][9]

Q3: What is the estimated pKa of this compound?

Part 2: Troubleshooting & Optimization Workflow

This section provides a logical, step-by-step approach to systematically improving the solubility of 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for selecting a solubilization strategy.

Caption: Decision workflow for solubilizing 2-(Trifluoromethyl)-3H-purin-6(7H)-one.

Issue 1: Compound is poorly soluble in standard neutral buffers (e.g., PBS pH 7.4).

Cause: At neutral pH, the compound exists predominantly in its non-ionized, poorly soluble form.